molecular formula C18H20F2N2O2 B2647204 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954020-87-2

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2647204
CAS No.: 954020-87-2
M. Wt: 334.367
InChI Key: AVHZRAOTTVCYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine intermediate, followed by the introduction of the furan moiety and finally the benzamide group. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the difluoro groups.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules.

    Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the furan moiety may enhance binding affinity and specificity to the target, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the piperidine and furan moieties, resulting in different biological activity.

    N-(piperidin-4-ylmethyl)benzamide: Lacks the difluoro and furan groups, affecting its binding properties and pharmacokinetics.

    2,6-difluoro-N-(furan-2-ylmethyl)benzamide: Lacks the piperidine ring, which may influence its overall activity and stability.

Uniqueness

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the difluoro groups, furan moiety, and piperidine ring together contribute to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2,6-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHZRAOTTVCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.